6-Methyl-2-vinylquinoline
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Overview
Description
6-Methyl-2-vinylquinoline is an organic compound with the molecular formula C12H11N. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-vinylquinoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with an aldehyde under microwave irradiation. This method is rapid and efficient, producing the desired compound in good yields . Another method involves the use of trifluoromethanesulfonamide-mediated olefination, which also provides high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches are favored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methyl-2-vinylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-vinylquinoline involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s ability to undergo various chemical modifications allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-Vinylquinoline: Similar in structure but lacks the methyl group at the 6-position.
6-Methylquinoline: Lacks the vinyl group at the 2-position.
2-Methylquinoline: Lacks both the vinyl group and the methyl group at the 6-position.
Uniqueness: 6-Methyl-2-vinylquinoline is unique due to the presence of both the methyl group at the 6-position and the vinyl group at the 2-position. This dual substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethenyl-6-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11/h3-8H,1H2,2H3 |
InChI Key |
LSLINHIQASIDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=C |
Origin of Product |
United States |
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